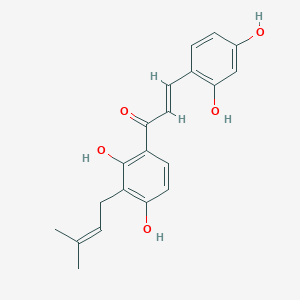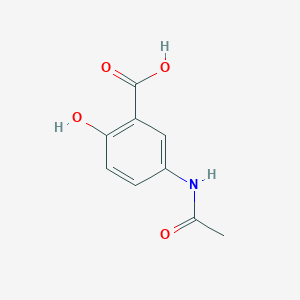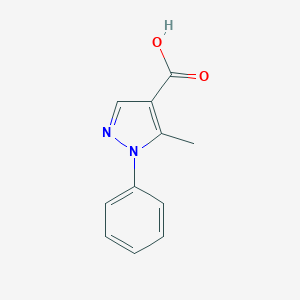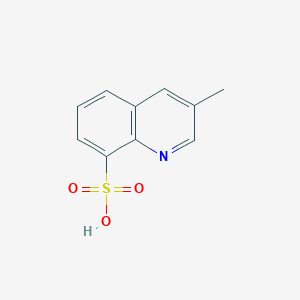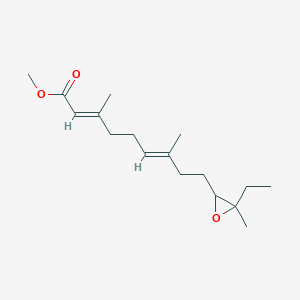
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate, also known as Methyl epoxy-jasmonate, is a synthetic analog of jasmonic acid. Jasmonic acid is a plant hormone that plays an essential role in regulating various physiological processes such as growth, development, and stress response. Methyl epoxy-jasmonate is widely used in scientific research for its ability to mimic the biological activity of jasmonic acid.
作用機序
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate acts as a potent agonist of jasmonic acid receptors. It binds to the jasmonic acid receptor and activates downstream signaling pathways that regulate gene expression. The activation of these pathways leads to the induction of various physiological responses, including the production of defensive compounds in plants and the activation of immune responses in insects.
生化学的および生理学的効果
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate has been shown to have a wide range of biochemical and physiological effects. In plants, it induces the production of defensive compounds such as phytoalexins, protease inhibitors, and pathogenesis-related proteins. It also regulates the expression of genes involved in plant growth and development. In insects, it activates immune responses such as the production of antimicrobial peptides and the activation of phagocytosis.
実験室実験の利点と制限
One of the main advantages of using methyl epoxy-jasmonate in lab experiments is its ability to mimic the biological activity of jasmonic acid. This allows researchers to study the role of jasmonic acid in various physiological processes without the need for expensive and time-consuming experiments. However, one of the limitations of using methyl epoxy-jasmonate is its potential toxicity. High concentrations of methyl epoxy-jasmonate can be toxic to cells and organisms, which can affect the results of experiments.
将来の方向性
There are several future directions for the use of methyl epoxy-jasmonate in scientific research. One area of research is the development of new analogs of jasmonic acid that have improved biological activity and reduced toxicity. Another area of research is the use of methyl epoxy-jasmonate in the development of new insecticides and herbicides that target jasmonic acid pathways. Finally, the use of methyl epoxy-jasmonate in the study of plant-microbe interactions and the development of new biocontrol agents is an area of research that holds great promise.
合成法
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate can be synthesized using a multistep process. The first step involves the conversion of methyl 10-undecenoate to methyl 10-oxo-11-undecenoate using potassium permanganate. The second step involves the reaction of methyl 10-oxo-11-undecenoate with methyl vinyl ketone to form methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate. The final step involves the purification of the product using column chromatography.
科学的研究の応用
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate is widely used in scientific research for its ability to mimic the biological activity of jasmonic acid. It is commonly used in plant biology research to study the role of jasmonic acid in regulating plant growth, development, and stress response. Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate epoxy-jasmonate is also used in insect biology research to study the role of jasmonic acid in insect development, behavior, and immunity.
特性
CAS番号 |
21213-74-1 |
|---|---|
製品名 |
Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate |
分子式 |
C17-H28-O3 |
分子量 |
280.4 g/mol |
IUPAC名 |
methyl (2E,6E)-9-(3-ethyl-3-methyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate |
InChI |
InChI=1S/C17H28O3/c1-6-17(4)15(20-17)11-10-13(2)8-7-9-14(3)12-16(18)19-5/h8,12,15H,6-7,9-11H2,1-5H3/b13-8+,14-12+ |
InChIキー |
CPVQJXZBSGXTGJ-LMLHBTEYSA-N |
異性体SMILES |
CCC1(C(O1)CC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C |
SMILES |
CCC1(C(O1)CCC(=CCCC(=CC(=O)OC)C)C)C |
正規SMILES |
CCC1(C(O1)CCC(=CCCC(=CC(=O)OC)C)C)C |
同義語 |
juvenile hormone II juvenile hormone II, ((2alpha(2E,6E),3beta))-isomer juvenile hormone II, (2alpha(2E,6E),3alpha)-(+-)-isomer juvenile hormone II, (2R-(2alpha(2E,6E),3alpha))-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



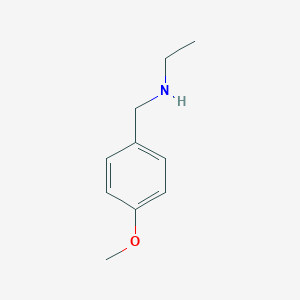
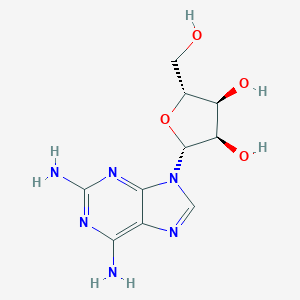
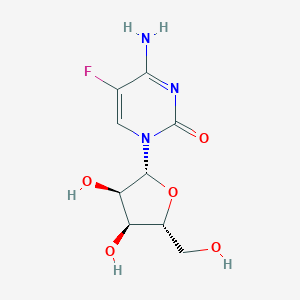
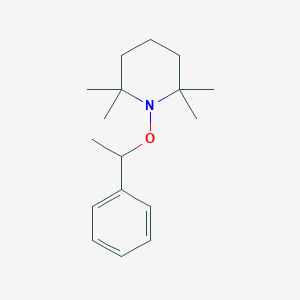
![Methyl 2-Chloro-3-[4-(1-methylcyclohexylmethoxy)phenyl] Propionate](/img/structure/B16363.png)
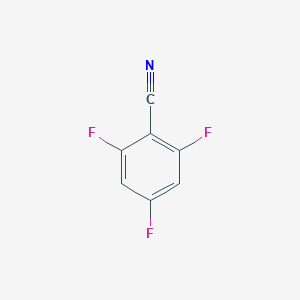
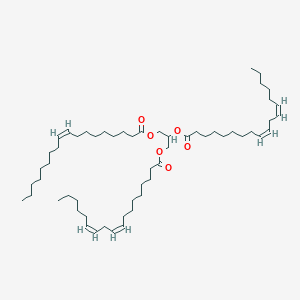
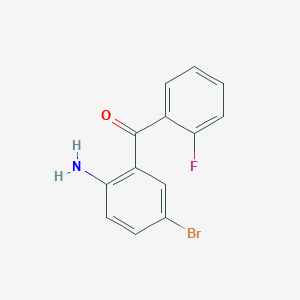
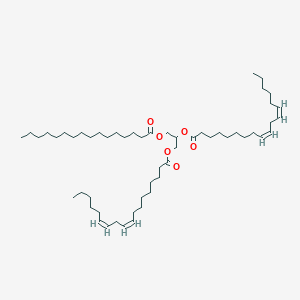
![tert-butyl N-[2-oxo-2-[2-(phenyldisulfanyl)ethylamino]ethoxy]carbamate](/img/structure/B16374.png)
